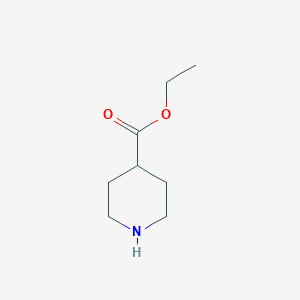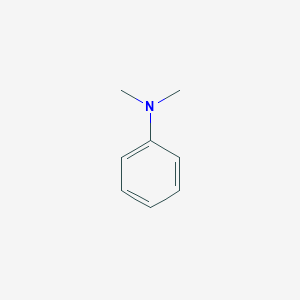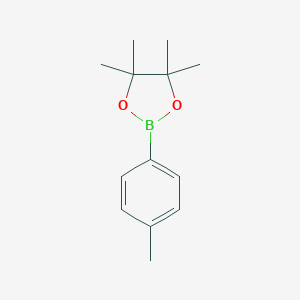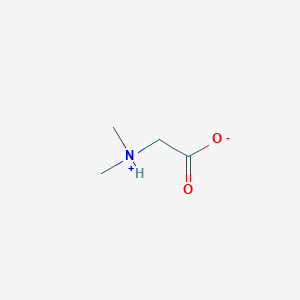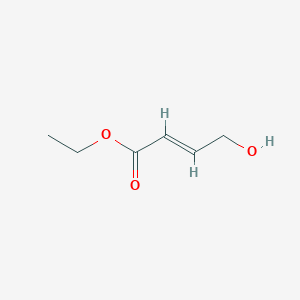
Ethyl 4-hydroxycrotonate
Vue d'ensemble
Description
Ethyl 4-hydroxycrotonate (also known as E4HC) is an organic compound that is widely used in various scientific fields. It is a valuable compound for its ability to act as a substrate for various enzymes, as well as its ability to form stable complexes with various molecules. E4HC is also known for its ability to act as a catalyst for various biochemical reactions.
Applications De Recherche Scientifique
Ethyl 4-hydroxycrotonate's derivatives, like the tosylate of ethyl 3-amino-2-phenyliodoniocrotonate, have shown promise in synthesizing heterocyclic compounds due to their crystal structure and hydrogen bond properties (Neilands & Belyakov, 2000).
It can replace ethyl acetoacetate in the Peckmann reaction for better yields and a simpler process without the need for a catalyst (Kappe, Baxevanidis, & Ziegler, 1971).
Conversion into various acyl derivatives, with ethyl 4-anilinocrotonate being particularly promising for pharmaceutical applications (Kato & Kimura, 1977).
Ethyl 4,4,4-trifluorocrotonate 1 adds to aliphatic and aromatic thiols and aminothiols, yielding 3-thiolation products, useful in various chemical reactions (Karimova et al., 2003).
Its derivatives have been used in the synthesis of compounds like ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-5-carboxylates, which show potential in pharmaceutical applications (Ukrainets, Sidorenko, Gorokhova, & Shishkin, 2006).
Indium-mediated coupling with carbonyl compounds in water using ethyl 4-bromocrotonate leads to high anti-diastereoselectivity, enhancing reaction rate and selectivity (Ho Diana, Sim, & Loh, 1996).
The photodimers of 4-hydroxycrotonic acid -lactone, a related compound, produce specific dimeric structures in solution and solid states, contributing to the understanding of photochemistry in unsaturated lactones (Ohga & Matsuo, 1970).
Mécanisme D'action
Target of Action
Ethyl 4-hydroxycrotonate is a chemical compound with the molecular formula C6H10O3
Biochemical Pathways
It is known that indole derivatives, which are structurally similar to this compound, have diverse biological activities
Action Environment
It is known that environmental factors can significantly impact the action of many chemical compounds .
Propriétés
IUPAC Name |
ethyl (E)-4-hydroxybut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-2-9-6(8)4-3-5-7/h3-4,7H,2,5H2,1H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGMMNMIMLTXHO-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




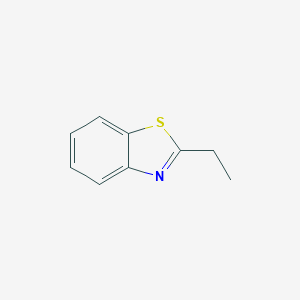
![2-Ethylbenzo[d]thiazol-6-amine](/img/structure/B42387.png)
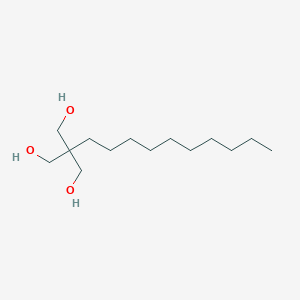
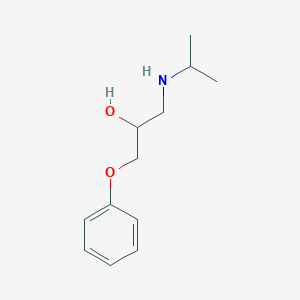
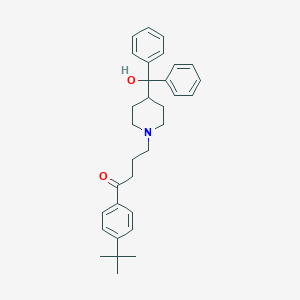
![Ethyl 1-[4-(4-tert-butylphenyl)-4-hydroxybutyl]piperidine-4-carboxylate](/img/structure/B42405.png)

